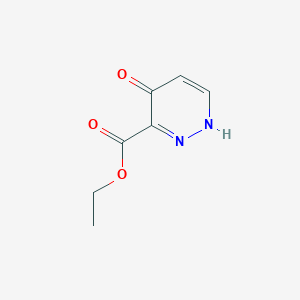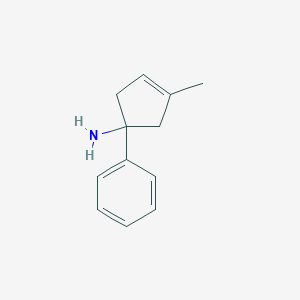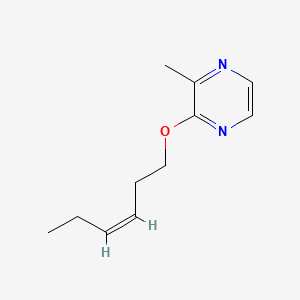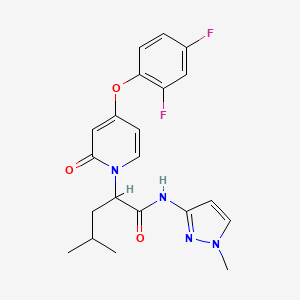
1,5-R-hexanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-R-Hexanediol, also known as hexane-1,5-diol, is an organic compound with the molecular formula C₆H₁₄O₂. It is a colorless, water-soluble liquid that is commonly used in various industrial applications. The compound is characterized by the presence of two hydroxyl groups (-OH) attached to the first and fifth carbon atoms in a six-carbon chain, making it a diol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-R-Hexanediol can be synthesized through several methods. One common method involves the hydrogenation of adipic acid or its esters. This process typically requires high temperatures and pressures, along with the use of catalysts such as nickel or palladium . Another method involves the reduction of adipates with lithium aluminium hydride, although this method is less practical for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of bio-based furan compounds. This method is advantageous due to its sustainability and efficiency. The process involves the use of composite catalysts, such as nickel and cerium on silica, under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-R-Hexanediol undergoes various chemical reactions typical of alcohols, including:
Reduction: Reduction reactions can convert this compound to hexane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of this compound to adipic acid.
Reduction: Lithium aluminium hydride (LiAlH₄) is used for the reduction of this compound to hexane.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to substitute the hydroxyl groups with chlorine atoms.
Major Products
Oxidation: Adipic acid
Reduction: Hexane
Substitution: Halogenated hexane derivatives
Applications De Recherche Scientifique
1,5-R-Hexanediol has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of various polymers and resins.
Industry: It is used in the production of coatings, adhesives, and plastics.
Mécanisme D'action
The mechanism of action of 1,5-R-hexanediol involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms stable complexes with drugs, enhancing their solubility and bioavailability . In the study of biomolecular condensates, this compound interferes with weak hydrophobic interactions, helping to dissolve liquid condensates while leaving solid condensates intact .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Hexanediol: Similar to 1,5-R-hexanediol but with hydroxyl groups on the first and sixth carbon atoms.
2,5-Hexanediol: Has hydroxyl groups on the second and fifth carbon atoms.
1,4-Butanediol: A shorter chain diol with hydroxyl groups on the first and fourth carbon atoms.
Uniqueness
This compound is unique due to its specific positioning of hydroxyl groups, which imparts distinct chemical properties and reactivity. This positioning makes it particularly useful in the synthesis of certain polymers and resins, as well as in the study of biomolecular condensates .
Propriétés
Formule moléculaire |
C6H14O2 |
|---|---|
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
(5R)-hexane-1,5-diol |
InChI |
InChI=1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
UNVGBIALRHLALK-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CCCCO)O |
SMILES canonique |
CC(CCCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102413.png)
![N-Butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13102423.png)










